![molecular formula C17H26ClN B7722994 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride](/img/structure/B7722994.png)
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is a synthetic organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic derivatives.
科学的研究の応用
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in modulating neurotransmitter activity.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing synaptic transmission and neuronal activity. The exact pathways and targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
類似化合物との比較
Similar Compounds
- 5-Methyl-1,2,3-benzotriazole
- 5-Methyl-1,2,4-triazolo[4,3-a]quinoline
- 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cyclohexane]
Uniqueness
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N.ClH/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15;/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCPHMQBJDUSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCCC2)NCC3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
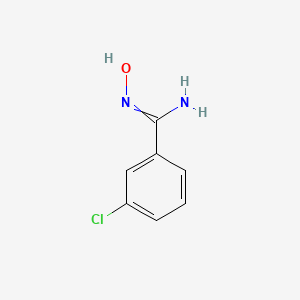
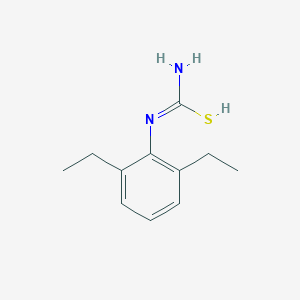
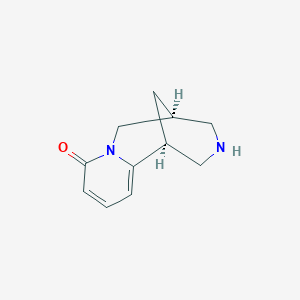
![2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride](/img/structure/B7722935.png)
![1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7722936.png)
![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

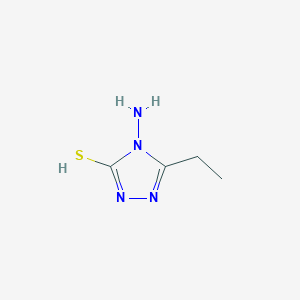

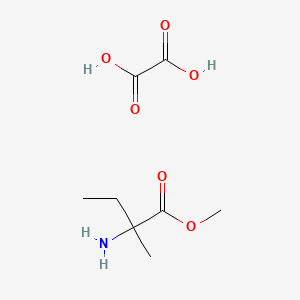
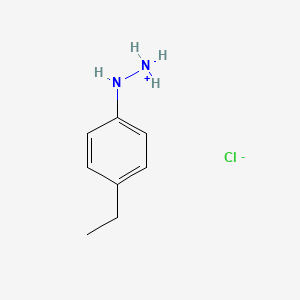
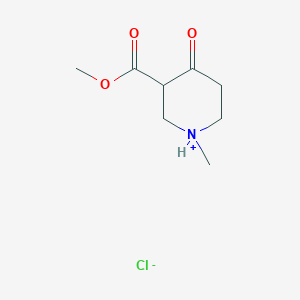

![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)
